Chloroiodomethane-D2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chloroiodomethane-D2 is a useful isotopically labeled research compound . It is used in pharmaceutical testing .

Synthesis Analysis

Chloroiodomethane-D2 can be synthesized from Dichloromethane and Sodium Iodide in DMF . It is also used in cyclopropanation (Simmon-Smith reaction), where it often replaces diiodomethane because of higher yields and selectivity .

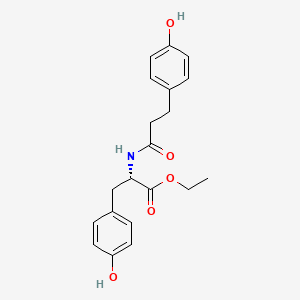

Molecular Structure Analysis

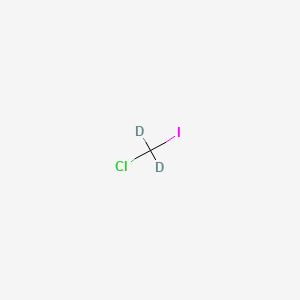

The molecular formula of Chloroiodomethane-D2 is CD2ClI . The average mass is 178.396 Da .

Chemical Reactions Analysis

Chloroiodomethane is used in cyclopropanation (Simmon-Smith reaction), where it often replaces diiodomethane because of higher yields and selectivity . It is also used in Mannich reaction, aminomethylation, epoxidation, ring opening and addition to terminal alkenes . It reacts with organolithium compounds to give chloromethyl lithium (ClCH2Li) .

Physical And Chemical Properties Analysis

Chloroiodomethane-D2 is a yellow liquid . It has a molecular weight of 178.39 . It is soluble in Chloroform and Methanol . It should be stored at 2-8°C .

Scientific Research Applications

Environmental Analysis

Chloroiodomethane-D2 is used in environmental analysis . It’s a stable compound that can be stored at room temperature away from light and moisture . This makes it suitable for use in environmental studies where accurate and reliable data is crucial.

Synthetic Intermediates

This compound serves as a synthetic intermediate . Synthetic intermediates are compounds that are used in the production of other compounds. In this case, Chloroiodomethane-D2 can be used to produce other chemicals in a laboratory or industrial setting.

Alkylation Reagent

Chloroiodomethane-D2 is used as an alkylation reagent . Alkylation is a process where an alkyl group is transferred from one molecule to another. This is a common reaction in organic chemistry and is used in the production of many different types of chemicals.

Stabilization with Copper

The compound is often stabilized with copper . This is done to prevent the compound from reacting with other substances in its environment. The copper acts as a barrier, protecting the Chloroiodomethane-D2 from unwanted reactions.

Research Use

Chloroiodomethane-D2 is used for research purposes . Its properties make it a valuable tool in various scientific investigations. For example, it can be used in experiments to understand the behavior of similar compounds under different conditions.

Synthesis from Dichloromethane and Sodium Iodide

Chloroiodomethane-D2 can be synthesized from dichloromethane and sodium iodide . This synthesis method was described in a study published in the Bulletin of the Chemical Society of Japan . This provides a convenient way to produce Chloroiodomethane-D2 for various applications.

Safety and Hazards

Chloroiodomethane-D2 is considered hazardous. It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be handled with care, avoiding breathing mist or vapors . It should be stored in a well-ventilated place, kept container tightly closed and stored locked up .

Mechanism of Action

Target of Action

Chloroiodomethane-D2, also known as Chloromethyl iodide , is primarily used in organic synthesis Instead, it’s used as a reagent in chemical reactions, where it interacts with various chemical entities depending on the specific reaction .

Mode of Action

Chloroiodomethane-D2 is used in several types of chemical reactions. For instance, it’s used in the Simmon-Smith reaction, a type of cyclopropanation . In this reaction, Chloroiodomethane-D2 interacts with its targets (alkenes) to form a three-membered ring structure, cyclopropane . It’s also used in the Mannich reaction, aminomethylation, epoxidation, ring opening, and addition to terminal alkenes .

Biochemical Pathways

As a chemical reagent, Chloroiodomethane-D2 doesn’t participate in biochemical pathways in the same way that a drug or endogenous compound might. Instead, it’s used to facilitate chemical transformations in synthetic chemistry. The specific pathways it affects would depend on the reaction it’s being used in .

Pharmacokinetics

It’s primarily used in a laboratory setting for chemical synthesis . It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Chloroiodomethane-D2’s action is the formation of new chemical compounds. For example, in the Simmon-Smith reaction, it helps form cyclopropane rings . The specific results depend on the reaction it’s being used in.

properties

IUPAC Name |

chloro-dideuterio-iodomethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClI/c2-1-3/h1H2/i1D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGJQVRXEUVAFT-DICFDUPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B593113.png)